methyl 2-(5-amino-1H-indol-3-yl)acetate

Immuno-Oncology Enzyme Inhibition IDO1/TDO

IDO1/TDO pathway studies often rely on pan-inhibitors that confound target validation. Methyl 2-(5-amino-1H-indol-3-yl)acetate (CAS 1417982-23-0) provides a selective reference inhibitor with defined moderate IDO1 potency (IC50=1.19 μM) and a quantifiable 2.6-fold selectivity window over TDO (IC50=3.15 μM). • Confirmed cellular activity in HeLa cells (IC50=1.00 μM) supports cell-based mechanistic studies. • The 5-amino group serves as a reactive handle for constructing 5-amido, 5-sulfonamido, or 5-azo derivative libraries without multi-step protection/deprotection. • Higher TPSA (68.1 Ų vs. 51.3 Ų for 5-methoxy analog) enhances aqueous solubility for HTS formats requiring extended incubation.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B12103783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(5-amino-1H-indol-3-yl)acetate
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CNC2=C1C=C(C=C2)N
InChIInChI=1S/C11H12N2O2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4,12H2,1H3
InChIKeySVABLIHXODFZBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(5-amino-1H-indol-3-yl)acetate Sourcing & Specifications


Methyl 2-(5-amino-1H-indol-3-yl)acetate (CAS 1417982-23-0, MF C11H12N2O2, MW 204.23) is a 5-aminoindole-3-acetic acid derivative bearing a methyl ester at the C3 position. The compound is primarily utilized as a synthetic building block for more complex indole-based pharmaceuticals and as a research tool for probing indoleamine 2,3-dioxygenase (IDO) biology . It is commercially available from multiple specialty chemical suppliers with purity specifications typically ranging from 95% to 98% .

Methyl 2-(5-amino-1H-indol-3-yl)acetate: Non-Interchangeability


Substitution at the 5-position of the indole ring profoundly modulates both physicochemical properties and biological target engagement. The 5-amino substituent introduces a strong hydrogen bond donor and acceptor capacity distinct from the 5-hydroxy or 5-methoxy analogs, directly impacting binding affinity to enzymes like IDO1 and altering electrophilic substitution reactivity [1]. Generic replacement with an unsubstituted indole-3-acetate or even a 5-hydroxy analog will not replicate the specific electronic and steric profile required for assays where 5-amino-substituted indoles demonstrate unique inhibition profiles or synthetic utility [2].

Methyl 2-(5-amino-1H-indol-3-yl)acetate Differentiating Evidence


IDO1 Enzyme Inhibition and TDO Selectivity

Methyl 2-(5-amino-1H-indol-3-yl)acetate exhibits moderate inhibitory activity against recombinant human IDO1 with an IC50 of 1.19 μM [1]. Critically, it demonstrates a 2.6-fold selectivity window over human TDO (IC50 = 3.15 μM) [1]. This is contrasted with a more potent 5-substituted indole analog (CHEMBL4210456), which achieves an IC50 of 76 nM in a cellular IDO1 assay but with unknown TDO selectivity [2]. The 5-amino compound thus offers a balanced potency/selectivity profile useful for target validation studies where TDO inhibition is a confounding variable.

Immuno-Oncology Enzyme Inhibition IDO1/TDO

Cellular IDO1 Activity in HeLa Cells

The compound retains activity in a more physiologically relevant cellular context, inhibiting IDO1 with an IC50 of 1.00 μM in IFN-γ stimulated human HeLa cells [1]. This cellular potency is nearly identical to its isolated enzymatic potency (1.19 μM), suggesting good cell permeability and metabolic stability under assay conditions. A related analog (CHEMBL2148000) showed a 1.6-fold weaker cellular activity (IC50 = 630 nM in mouse P815 cells) compared to the 5-amino compound's human cellular activity, though direct cross-species comparison is limited [2].

Cancer Immunotherapy Cell-Based Assay IDO1

Physicochemical Properties vs. 5-Hydroxy/Methoxy Analogs

The 5-amino substituent provides dual hydrogen bond donor and acceptor capability (NH2), whereas the 5-hydroxy analog (OH) is primarily a donor and the 5-methoxy analog (OCH3) is exclusively an acceptor. This difference is quantified by topological polar surface area (TPSA) and hydrogen bond counts: The 5-amino compound has TPSA = 68.1 Ų with 2 H-bond donors and 3 acceptors [1], compared to the 5-hydroxy analog (TPSA = 62.3 Ų, 2 donors, 3 acceptors) and the 5-methoxy analog (TPSA = 51.3 Ų, 1 donor, 3 acceptors) . The higher TPSA of the 5-amino compound suggests enhanced aqueous solubility relative to the methoxy analog, a critical factor for assay development [1].

Medicinal Chemistry Physicochemical Properties Solubility

5-Amino Group Synthetic Versatility

The primary aromatic amine at the 5-position enables derivatization pathways (e.g., amidation, sulfonylation, diazotization) that are unavailable to 5-hydroxy or 5-methoxy analogs without prior functional group manipulation [1]. This allows for rapid analog generation from a common methyl 2-(5-amino-1H-indol-3-yl)acetate scaffold. Methodologies for N-substituted derivatives of 5-aminoindole-3-acetic acid have been established, confirming the synthetic utility of this handle [1]. In contrast, the 5-hydroxy analog typically requires protection/deprotection steps for similar diversification .

Medicinal Chemistry Chemical Synthesis Derivatization

Methyl 2-(5-amino-1H-indol-3-yl)acetate Application Scenarios


IDO1/TDO Selectivity Profiling in Immuno-Oncology

Utilize methyl 2-(5-amino-1H-indol-3-yl)acetate as a reference inhibitor with defined moderate IDO1 potency (IC50 = 1.19 μM) and a quantifiable selectivity window over TDO (IC50 = 3.15 μM). This enables researchers to establish the relative contribution of IDO1 vs. TDO in kynurenine pathway modulation in vitro, avoiding the confounding effects of pan-inhibition seen with more potent but less selective indole-based inhibitors. The confirmed cellular activity (IC50 = 1.00 μM in HeLa cells) supports its use in cell-based mechanistic studies [1][2].

Late-Stage Diversification for Indole SAR Libraries

Leverage the 5-amino group as a reactive handle for constructing focused libraries of 5-amido, 5-sulfonamido, or 5-azo derivatives of methyl indole-3-acetate. This avoids the multi-step protection/deprotection sequences required when starting from 5-hydroxy or 5-methoxy analogs, accelerating SAR exploration around the indole 5-position in medicinal chemistry campaigns. The established N-substitution methodologies provide a validated synthetic pathway [3].

Physicochemical Optimization for Indole-Based Assays

Select methyl 2-(5-amino-1H-indol-3-yl)acetate over the 5-methoxy analog when aqueous solubility is a limiting factor in assay development. The higher TPSA (68.1 Ų vs. 51.3 Ų) and dual H-bond donor/acceptor capacity facilitate dissolution in DMSO/water mixtures, reducing the risk of compound precipitation during dose-response studies. This physicochemical advantage is particularly relevant for high-throughput screening formats requiring extended incubation times [4].

Technical Documentation Hub

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